(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)19-17(21)15(12-18)11-14-3-5-16(6-4-14)20-7-9-22-10-8-20/h3-6,11,13H,7-10H2,1-2H3,(H,19,21)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUFOTYJOOVHI-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)N2CCOCC2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the morpholinylphenyl intermediate: This step involves the reaction of 4-bromoaniline with morpholine in the presence of a base such as potassium carbonate.
Introduction of the cyano group: The intermediate is then reacted with a cyanating agent like copper(I) cyanide.
Formation of the prop-2-enamide moiety: The final step involves the reaction of the cyano intermediate with prop-2-enamide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the morpholinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can form interactions with nucleophilic sites, while the morpholinyl ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound in , (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile, shares the Z-configuration and α,β-unsaturated nitrile core with the target molecule.
Functional Implications
In contrast, the chlorophenyl group in ’s compound withdraws electrons, which may alter binding specificity .
Solubility : The morpholine and isopropylamide groups likely enhance aqueous solubility compared to the sulfonamide and chlorophenyl substituents, which increase hydrophobicity.
Binding Interactions : AutoDock Vina, a tool for predicting ligand-receptor interactions, would highlight the sulfonamide’s dual hydrogen-bonding capacity in ’s compound versus the morpholine’s lone-pair interactions in the target molecule .
Methodological Considerations in Comparative Studies
- Crystallography : SHELX software is widely used for resolving Z/E configurations and intermolecular interactions in such compounds, as seen in the target molecule’s structural validation .
- Docking Studies : Tools like AutoDock Vina enable rapid comparison of binding poses and affinities. For example, the target compound’s morpholine group may favor interactions with polar kinase domains, while ’s sulfonamide could target proteases or GPCRs .
Biological Activity
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a cyano group and a morpholine moiety, suggests various interactions with biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyano group () and a morpholine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N3O |
| Molecular Weight | 258.31 g/mol |
| SMILES | C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. The cyano group enhances the compound's ability to engage in nucleophilic reactions, while the morpholine ring contributes to binding affinity with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for various physiological processes.
Biological Activity and Research Findings
Recent studies have explored the biological activities of this compound, focusing on its anticancer properties and effects on cell viability.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:
- Inhibition of Cell Proliferation : A dose-dependent decrease in cell viability was observed.
- Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes.
Tables Summarizing Biological Findings
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Inhibits cell cycle progression |
| A549 (Lung) | 25 | Modulates oxidative stress pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
